Tau Peptide (304-318)
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Overview
Description
Tau Peptide (304-318) is a polypeptide derived from the tau protein, which is primarily associated with microtubule stabilization in neurons. The tau protein is encoded by the MAPT gene located on chromosome 17. Tau Peptide (304-318) is a segment of the tau protein that plays a crucial role in the formation of neurofibrillary tangles, a hallmark of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tau Peptide (304-318) can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using activating agents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and purification using techniques such as HPLC.
Industrial Production Methods: Industrial production of Tau Peptide (304-318) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-throughput screening and optimization of reaction conditions ensures the production of high-purity peptides .
Chemical Reactions Analysis
Types of Reactions: Tau Peptide (304-318) can undergo various chemical reactions, including:
Oxidation: Involving the modification of amino acid side chains, particularly methionine and cysteine residues.
Reduction: Reversal of oxidation, often using reducing agents like DTT or TCEP.
Substitution: Replacement of specific amino acids to study structure-function relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products: The major products of these reactions are modified peptides that can be used to study the structural and functional properties of Tau Peptide (304-318) and its role in neurodegenerative diseases .
Scientific Research Applications
Tau Peptide (304-318) has numerous applications in scientific research:
Chemistry: Used to study peptide synthesis, modification, and interactions with other molecules.
Biology: Investigated for its role in microtubule stabilization and neurofibrillary tangle formation.
Medicine: Explored as a potential therapeutic target for neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of diagnostic tools and therapeutic agents for tauopathies.
Mechanism of Action
Tau Peptide (304-318) exerts its effects by interacting with microtubules and other cellular components. It binds to tubulin, promoting microtubule assembly and stabilization. Under pathological conditions, Tau Peptide (304-318) can aggregate, forming neurofibrillary tangles that disrupt cellular function. The aggregation process is influenced by factors such as phosphorylation, metal ions, and interactions with other proteins .
Comparison with Similar Compounds
- PHF6 (275-280):* A hexapeptide motif that also contributes to tau aggregation .
PHF6 (306-311): Another segment of the tau protein involved in aggregation.
Uniqueness: Tau Peptide (304-318) is unique due to its specific sequence and role in the formation of neurofibrillary tangles. Its interactions with microtubules and propensity to aggregate make it a critical target for studying and developing treatments for tauopathies .
Properties
Molecular Formula |
C75H126N18O22 |
---|---|
Molecular Weight |
1631.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C75H126N18O22/c1-13-42(12)61(92-63(102)46(26-27-54(79)97)82-70(109)57(38(4)5)88-68(107)51(35-94)80-55(98)34-78)73(112)90-59(40(8)9)72(111)85-49(32-43-22-24-44(96)25-23-43)65(104)83-47(20-15-17-29-77)74(113)93-30-18-21-53(93)69(108)89-58(39(6)7)71(110)86-50(33-56(99)100)66(105)84-48(31-37(2)3)64(103)87-52(36-95)67(106)81-45(19-14-16-28-76)62(101)91-60(41(10)11)75(114)115/h22-25,37-42,45-53,57-61,94-96H,13-21,26-36,76-78H2,1-12H3,(H2,79,97)(H,80,98)(H,81,106)(H,82,109)(H,83,104)(H,84,105)(H,85,111)(H,86,110)(H,87,103)(H,88,107)(H,89,108)(H,90,112)(H,91,101)(H,92,102)(H,99,100)(H,114,115)/t42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-,60-,61-/m0/s1 |
InChI Key |
JIGIOYJFRYYBRN-IIXDWICFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
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